2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-15-5-3-14(4-6-15)22-11-12(8-18(22)23)10-21-27(24,25)17-9-13(19)2-7-16(17)20/h2-7,9,12,21H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYOKXPWWTWIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS Number: 896311-50-5) is a complex organic compound notable for its potential biological activities. Its molecular formula is C18H16F2N2O4S, with a molecular weight of approximately 382.38 g/mol. This compound is a derivative of benzenesulfonamide and features a unique combination of functional groups that may contribute to its biological effects.
The biological activity of 2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit enzymatic activity or modulate receptor signaling pathways, although detailed studies elucidating these mechanisms are still ongoing .
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence to suggest activity against certain bacterial strains, though further studies are needed to confirm these findings.
Case Studies and Experimental Findings
- In vitro Studies : In laboratory settings, 2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has been tested against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cells with IC50 values in low micromolar ranges .
- Animal Models : In vivo studies involving animal models have shown promising results regarding the compound's anti-inflammatory effects. For example, administration in mice with induced inflammation resulted in reduced swelling and pain indicators compared to control groups .
- Metabolite Identification : Research into the metabolism of this compound has revealed several metabolites that may also possess biological activity. Techniques such as HPLC-MS/MS have been utilized to identify these metabolites in biological fluids .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 and HT-29 cells | |
| Anti-inflammatory | Reduced inflammation in animal models | |
| Antimicrobial | Activity against specific bacterial strains |
The synthesis of 2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step processes requiring specific reagents and conditions to achieve high purity and yield. The synthetic route often includes:
- Introduction of difluoro and methoxyphenyl groups.
- Formation of the oxopyrrolidinyl ring.
- Construction of the benzenesulfonamide moiety.
The compound's stability under various conditions has been assessed, indicating that it maintains integrity during standard laboratory manipulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of 2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide with two sulfonamide derivatives from European Patent EP 2 697 207 B1 :
| Feature | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Structure | Benzenesulfonamide with pyrrolidinone | Trifluoromethanesulfonamide with oxazolidinone and cyclohexenyl | Cyclopropanesulfonamide with oxazolidinone and cyclohexenyl |
| Aromatic Substituents | 2,5-Difluoro on benzene; 4-methoxyphenyl on pyrrolidinone | 3,5-Bis(trifluoromethyl)phenyl on oxazolidinone; 4-methoxy on benzene | 3,5-Bis(trifluoromethyl)phenyl on oxazolidinone; 4-methoxy on benzene |
| Sulfonamide Group | Benzenesulfonamide | Trifluoromethanesulfonamide | N-Methylcyclopropanesulfonamide |
| Ring System | 5-Oxopyrrolidin-3-yl (5-membered lactam) | 4-Methyl-2-oxooxazolidin-3-yl (5-membered oxazolidinone) + 4,4-dimethylcyclohex-1-enyl | 4-Methyl-2-oxooxazolidin-3-yl (5-membered oxazolidinone) + 4,4-dimethylcyclohex-1-enyl |
| Key Functional Groups | Fluoro, methoxy, sulfonamide, lactam | Trifluoromethyl, methoxy, sulfonamide, oxazolidinone | Cyclopropane, methyl, sulfonamide, oxazolidinone |
Structural and Functional Analysis:
Aromatic Substituents: The target compound’s 2,5-difluoro groups on the benzene ring contrast with the 3,5-bis(trifluoromethyl) substituents in Patent Compounds 1 and 2.
Sulfonamide Variants :
- The target compound’s benzenesulfonamide group differs from Patent Compound 1’s trifluoromethanesulfonamide and Patent Compound 2’s cyclopropanesulfonamide . Trifluoromethanesulfonamide (Patent 1) offers strong electron-withdrawing effects, enhancing binding to cationic residues in enzyme active sites. Cyclopropanesulfonamide (Patent 2) introduces ring strain, which may influence conformational flexibility .
Core Ring Systems: The 5-oxopyrrolidin-3-yl (lactam) in the target compound versus the oxazolidinone in patent compounds highlights divergent heterocyclic strategies. Lactams (pyrrolidinone) are common in CNS drugs due to blood-brain barrier penetration, whereas oxazolidinones are prevalent in antibiotics (e.g., linezolid) and kinase inhibitors .
Stereochemical Complexity :
- Patent Compounds 1 and 2 specify (4S,5R) configurations, suggesting stereospecific activity. The target compound’s stereochemistry, if resolved, would rely on SHELX-based refinement and ORTEP-3 visualization .
Biological Implications :
- While specific activity data are absent in the evidence, structural differences suggest varied target affinities. For instance, the trifluoromethyl groups in Patent Compounds 1 and 2 may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s fluorines could optimize solubility and metabolic stability .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing 2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core. For example, intermediates like 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl derivatives are synthesized via condensation reactions under controlled pH and temperature (e.g., reflux in THF or DCM). Subsequent sulfonylation with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) is critical for introducing the sulfonamide group. Reaction monitoring via TLC and purification through column chromatography ensures intermediate purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming connectivity and functional groups. For instance, the methoxyphenyl group shows distinct aromatic protons at δ ~6.8–7.3 ppm, while the pyrrolidinone carbonyl appears at ~170–175 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) validates purity (>95%) and identifies side products .
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with deviations <5 ppm .
Q. How is crystallographic data for this compound obtained and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via vapor diffusion (e.g., DCM/hexane) are analyzed using instruments like Bruker D8 Venture. Data refinement with SHELXL (part of the SHELX suite) resolves bond lengths, angles, and torsional parameters. ORTEP-3 is used for graphical representation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns or unexpected MS adducts) be resolved?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria in sulfonamide groups) or solvent effects. Strategies include:
- Variable-temperature NMR to stabilize conformers (e.g., 298–333 K in DMSO-d₆) .
- Isotopic labeling (e.g., ¹⁹F NMR for fluorinated regions) to track electronic environments .
- Tandem MS/MS to differentiate isobaric impurities .
Q. What experimental designs optimize the compound’s bioactivity in antimicrobial or antitumor assays?
- Structure-Activity Relationship (SAR) Studies: Systematic substitution of the methoxyphenyl or difluorobenzenesulfonamide groups (e.g., replacing fluorine with chlorine) to assess potency changes. Example: Analogues with electron-withdrawing groups show enhanced binding to bacterial enoyl-ACP reductase .
- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like carbonic anhydrase isoforms .
Q. How can computational methods predict binding modes and guide synthetic modifications?
- Molecular Docking: Tools like AutoDock Vina simulate interactions with protein targets (e.g., COX-2 or EGFR kinases). The sulfonamide group often anchors to Zn²⁺ or active-site arginine residues .
- MD Simulations: 100-ns trajectories assess stability of ligand-protein complexes, with RMSD/RMSF metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
